C.I. Pigment red 14
Overview
Description
4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C24H17ClN4O4. It is known for its vibrant color and is often used in various industrial applications .
Preparation Methods
The synthesis of 4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves the azo coupling reaction between 4-chloro-2-nitroaniline and 3-hydroxy-2-naphthoic acid . The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The industrial production methods may involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound is used in staining techniques for biological specimens.
Industry: It is used in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group (-N=N-) can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. The nitro and chloro groups also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other azo dyes and pigments such as:
- 4-[(4-Bromo-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 4-[(4-Fluoro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The unique combination of chloro and nitro groups in 4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide gives it distinct reactivity and applications .
Biological Activity
C.I. Pigment Red 14 (CAS No. 6471-50-7), also known as 2-(2-chloro-4-nitrophenyl)-1,3-dimethyl-4-methylthiazole, is a synthetic organic pigment widely utilized in various industries, including textiles, cosmetics, and plastics. Its chemical structure and properties contribute to its extensive application as a colorant. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its toxicological effects, mutagenicity, and potential health risks based on diverse research findings.
- Molecular Formula : C24H17ClN4O4
- Molecular Weight : 460.87 g/mol
- Appearance : Dark red powder
- Solubility : Poorly soluble in water; stable in various solvents
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In animal studies, the compound was administered via oral gavage at doses ranging from 1750 to 15,000 mg/kg body weight in rats and mice. Observations included temporary changes such as discolored feces but no mortality was reported across the tested groups .
Chronic Toxicity
Long-term exposure studies have demonstrated varying effects on organ weights and hematological parameters. In Fischer 344 rats fed diets containing this compound over extended periods (up to 110 weeks), there were significant increases in liver and kidney weights alongside altered hematocrit and hemoglobin levels . Notably, the incidence of benign tumors such as adrenal phaeochromocytomas was observed in male rats at higher doses .
Mutagenicity and Genotoxicity
This compound has been evaluated for its mutagenic potential using standard assays. Studies showed that it was not mutagenic in Salmonella typhimurium strains without metabolic activation but exhibited some mutagenic activity when metabolic activation was present . Furthermore, sister chromatid exchanges were induced in cultured mammalian cells, indicating possible genotoxic effects under certain conditions.
Case Study 1: Dermal Exposure in Humans
In a documented case involving cosmetic use, this compound was associated with contact dermatitis in individuals with sensitive skin types . This highlights the importance of assessing individual reactions to pigments used in personal care products.
Case Study 2: Occupational Exposure
Occupational exposure studies among workers handling this compound revealed instances of respiratory irritation and skin sensitization, underscoring the need for protective measures in industrial settings .
Summary of Findings
Parameter | Findings |
---|---|
Acute Toxicity | Low toxicity; no mortalities at high doses |
Chronic Toxicity | Increased organ weights; hematological changes |
Mutagenicity | Not mutagenic without activation; some activity with activation |
Human Health Effects | Contact dermatitis; respiratory irritation reported |
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYPQWKGYEJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064381 | |
Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-50-7 | |
Record name | Pigment Red 14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6471-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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